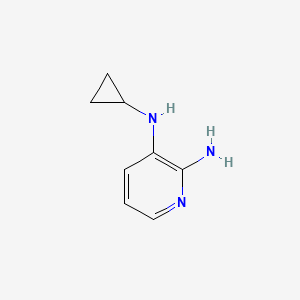

N3-cyclopropylpyridine-2,3-diamine

Description

N3-Cyclopropylpyridine-2,3-diamine is a pyridine-based diamine derivative featuring a cyclopropyl substituent on the N3 amine group. While the provided evidence primarily references N2-cyclopropylpyridine-2,3-diamine (CID 2735310) , the hypothetical N3 isomer would share structural similarities but differ in substituent positioning. The compound’s core structure consists of a pyridine ring with amine groups at positions 2 and 3.

Key Structural Data (for N2-cyclopropyl variant):

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-N-cyclopropylpyridine-2,3-diamine |

InChI |

InChI=1S/C8H11N3/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6,11H,3-4H2,(H2,9,10) |

InChI Key |

BXNZNGUAVBTHSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(N=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Insights from Comparison

Substituent Effects on Physicochemical Properties: Cyclopropyl vs. Chlorine Substitution: The addition of Cl at C6 in 6-chloro-N2-cyclopropylpyridine-2,3-diamine increases molecular weight and logP (2.0), suggesting enhanced lipophilicity and membrane permeability . Positional Isomerism: N2 vs. N3 substitution alters electronic distribution and steric interactions. For example, N3-ethylpyridine-2,3-diamine (C₇H₁₁N₃) has a lower molecular weight than its N2-cyclopropyl counterpart .

Biological Relevance: While direct biological data for N3-cyclopropylpyridine-2,3-diamine are lacking, structurally related benzo[g]quinoxaline derivatives (e.g., compound 3 in ) demonstrate potent anticancer activity via apoptosis induction . This suggests that pyridine diamines with optimized substituents could similarly target cellular pathways. The cyclopropyl group’s rigidity may mimic aromatic systems in drug design, enhancing interactions with hydrophobic binding pockets .

Synthetic Considerations: Macrocyclic analogs (e.g., cyclen/cyclam derivatives) highlight challenges in NMR spectral interpretation due to signal broadening, a phenomenon also observed in cyclopropyl-containing compounds . Protecting groups (e.g., phthaloyl) are often used in synthesizing N-substituted diamines, as seen in cyclam-based anti-HIV agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.